2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE
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Overview
Description
2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-methyl-2-propanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphtho[1,8-cd]isothiazole core with a dioxido functional group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-methyl-2-propanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the naphtho[1,8-cd]isothiazole core, followed by the introduction of the dioxido group and the acetamide moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-methyl-2-propanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the dioxido group.
Substitution: The acetamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce derivatives with lower oxidation states.
Scientific Research Applications
2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-methyl-2-propanyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-methyl-2-propanyl)acetamide involves its interaction with specific molecular targets. The dioxido group and the acetamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid
- 2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide
- 2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-1-phenylethanone
Uniqueness
Compared to similar compounds, 2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-methyl-2-propanyl)acetamide is unique due to the presence of the acetamide moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical agent or a research tool in various scientific studies.
Properties
IUPAC Name |
N-tert-butyl-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-16(2,3)17-14(19)10-18-12-8-4-6-11-7-5-9-13(15(11)12)22(18,20)21/h4-9H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKPMGZPJFCTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=CC=CC3=C2C(=CC=C3)S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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